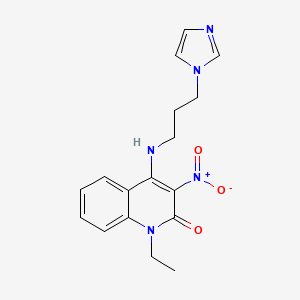

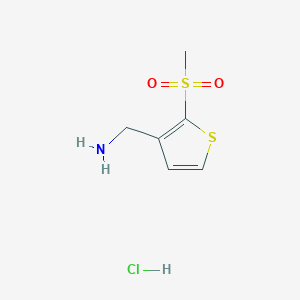

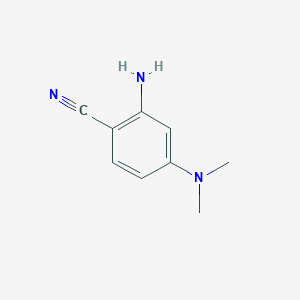

N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” is a derivative of thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency . The N-methyl and thiophen-3-yl analogues are also known and are somewhat more potent, though still generally weaker than the corresponding amphetamines .

Synthesis Analysis

Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis

The structures of the target compounds were identified through 1 H NMR, 13 C NMR and HRMS spectra .Chemical Reactions Analysis

The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that compounds 4a (EC 50 = 4.69 mg/L) and 4f (EC 50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC 50 = 21.44 mg/L) and flumorph (EC 50 = 7.55 mg/L) .Wissenschaftliche Forschungsanwendungen

Fungicidal Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide: derivatives have been synthesized and shown to possess significant fungicidal activities. These compounds, particularly when modified with a chloro group at the sixth position, have demonstrated higher efficacy than some commercial fungicides . They are considered promising candidates for controlling diseases like cucumber downy mildew caused by Pseudoperonospora cubensis.

Antibacterial Properties

Research indicates that certain thiophene derivatives exhibit antibacterial properties. While specific studies on N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide may be limited, its structural analogs have been used to synthesize compounds with potential antibacterial activity . This suggests possible applications in developing new antibacterial agents.

Anti-inflammatory Applications

Thiophene derivatives are known to have anti-inflammatory properties. The incorporation of thiophene rings in N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide could be explored for the development of anti-inflammatory drugs, contributing to treatments for conditions like arthritis and other inflammatory diseases .

Anticancer Research

The structural complexity of thiophene-containing compounds like N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide offers a platform for anticancer drug development. Their ability to interact with various biological targets can be harnessed to design novel anticancer agents .

Material Science

Thiophene and its derivatives are significant in material science, particularly in the field of organic electronics. The unique electronic properties of N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide could be utilized in the design of organic semiconductors, sensors, and other electronic devices .

Kinase Inhibition

Thiophene derivatives have been reported to inhibit kinases, which are enzymes critical in signaling pathways related to cancer and other diseases. The study of N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide in this context could lead to the discovery of new kinase inhibitors .

Antipsychotic and Anti-anxiety Medication

Compounds containing thiophene have been used in the synthesis of drugs with antipsychotic and anti-anxiety effects. Research into N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide could expand the range of available treatments for psychiatric disorders .

Estrogen Receptor Modulation

Some thiophene derivatives act as modulators of estrogen receptors, which are important targets in hormone-related diseases. Investigating the potential of N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide in this area could contribute to therapies for conditions like breast cancer .

Wirkmechanismus

Target of Action

It is known that thiophene-based compounds have a wide range of biological effects and can interact with various targets . For instance, some thiophene derivatives are known to inhibit cholinesterase enzymes, which play a crucial role in the breakdown of the neurotransmitter acetylcholine, involved in various physiological processes such as muscle contraction and memory formation.

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in their function . For instance, if the target is a cholinesterase enzyme, the compound could inhibit the enzyme’s activity, leading to an increase in acetylcholine levels.

Biochemical Pathways

Result of Action

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c1-8(13)12-11(9-4-6-14-7-9)10-3-2-5-15-10/h2-7,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFBGQNJQUHENA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CSC=C1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2866016.png)

![5-Methyl-4-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2866017.png)

![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866022.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2866026.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2866029.png)

![N-{[5-(pyrrolidin-1-ylsulfonyl)-2-thienyl]methyl}-2-furamide](/img/structure/B2866034.png)